EAE Clinical Efficacy: VP3.15 vs. BRL50481 vs. Fingolimod
In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, VP3.15 demonstrated superior clinical efficacy compared to the selective PDE7 inhibitor BRL50481 at the same dose (10 mg/kg, daily treatment). The efficacy of VP3.15 was comparable to that of fingolimod, a clinically approved MS therapy [1].
| Evidence Dimension | Reduction in clinical signs (EAE score reduction) |
|---|---|
| Target Compound Data | More efficacy in reducing clinical signs at 10 mg/kg |
| Comparator Or Baseline | BRL50481 (selective PDE7 inhibitor) at 10 mg/kg: lower efficacy; Fingolimod (approved MS therapy): similar efficacy |
| Quantified Difference | Qualitative ranking: VP3.15 > BRL50481; VP3.15 ≈ Fingolimod |
| Conditions | C57BL/6J mice immunized with MOG35-55 peptide; daily treatment from disease onset or peak |
Why This Matters
Direct comparative data enable researchers to select VP3.15 over BRL50481 when maximal in vivo efficacy in neuroinflammatory models is required, while providing a benchmark reference (fingolimod-equivalent efficacy) for preclinical study design.
- [1] Martín-Álvarez R, et al. A preliminary investigation of phosphodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice. J Chem Neuroanat. 2017;80:21-28. View Source
